molecular formula C₂₃H₃₁D₅O₃ B1157158 Arachidonic Acid Glycidyl Ester-d5

Arachidonic Acid Glycidyl Ester-d5

Cat. No.: B1157158
M. Wt: 365.56
Attention: For research use only. Not for human or veterinary use.
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Description

Arachidonic Acid Glycidyl Ester-d5 (CAS: 439146-24-4) is a deuterium-labeled derivative of arachidonic acid glycidyl ester. Its molecular formula is C₂₃D₅H₃₁O₃, with a molecular weight of 365.561 g/mol . The compound features five deuterium atoms replacing hydrogens at specific positions, enhancing its utility as a stable isotope tracer in metabolic and analytical studies. Structurally, it comprises a glycidyl (epoxide) group esterified to arachidonic acid, a polyunsaturated ω-6 fatty acid critical in inflammatory signaling and lipid metabolism .

Properties

Molecular Formula

C₂₃H₃₁D₅O₃

Molecular Weight

365.56

Synonyms

Glycidyl Arachidonate-d5;  (5Z,8Z,11Z,14Z)- 5,8,11,14-Eicosatetraenoic Acid Oxiranylmethyl Ester-d5;  Arachidonoyl-glycidyl Ester-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares Arachidonic Acid Glycidyl Ester-d5 with structurally related esters:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications Analytical Methods
This compound C₂₃D₅H₃₁O₃ 365.561 439146-24-4 Deuterated glycidyl ester; epoxide group Internal standard, enzyme inhibition studies, food safety monitoring LC-MS, GC-MS
Arachidonic Acid Glycidyl Ester C₂₃H₃₆O₃ 360.53 439146-24-4 Non-deuterated analog; prone to epoxide ring-opening reactions Precursor for 2-arachidonyl glycerol synthesis LC-TOFMS
Arachidonic Acid-d5 Methyl Ester C₂₁H₂₉D₅O₂ 323.5 123167-39-5 Deuterated methyl ester; lacks epoxide Quantification of arachidonate methyl esters in biological samples GC-MS, LC-MS
Ethyl Arachidonate-d5 C₂₂H₃₁D₅O₂ 327.23 1331642-74-0 Deuterated ethyl ester; lower polarity than methyl/glycidyl analogs Lipidomics, metabolic flux analysis LC-MS/MS
Arachidonic Acid N-Hydroxysuccinimidyl Ester C₂₄H₃₅NO₄ 401.55 187224-28-8 Activated ester for amine conjugation; no deuterium Bioconjugation (e.g., protein labeling) NMR, HPLC

Key Differentiators

Deuterium Labeling: this compound and its methyl/ethyl analogs are distinguished by deuterium substitution, enabling isotope dilution mass spectrometry (IDMS) for high-precision quantification . Non-deuterated glycidyl esters (e.g., palmitic acid glycidyl ester) are often analyzed using deuterated internal standards to correct for matrix effects .

Functional Groups :

  • The glycidyl group in this compound introduces reactivity (e.g., epoxide ring-opening under acidic conditions), which is absent in methyl or ethyl esters .
  • N-Hydroxysuccinimidyl (NHS) esters are specialized for covalent bonding with primary amines, unlike glycidyl esters .

Analytical Challenges :

  • Glycidyl esters in food matrices require LC-TOFMS for direct detection due to their thermal instability in GC .
  • Deuterated analogs mitigate ion suppression in MS, improving sensitivity .

Research Findings

  • Food Safety : Studies show glycidyl esters form during high-temperature oil refining. This compound aids in quantifying trace levels (LOD: <0.2 mg/kg) in palm oil .
  • Metabolic Studies : The deuterated glycidyl ester tracks arachidonate metabolism in vitro, revealing its role in prostaglandin and leukotriene synthesis .
  • Comparative Stability : Glycidyl esters are resistant to acid hydrolysis (unlike MCPD esters), necessitating proprietary decontamination processes in food production .

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